molecular formula C7H4Cl2F3NO2S B14696724 Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- CAS No. 23383-96-2

Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro-

Cat. No.: B14696724
CAS No.: 23383-96-2
M. Wt: 294.08 g/mol
InChI Key: PSFINYJXSOEILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- is a chemical compound with the molecular formula C7H7Cl2NO2S. It is known for its unique structural properties, which include a methanesulfonamide group attached to a 2,4-dichlorophenyl ring and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- typically involves the reaction of 2,4-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- include:

Uniqueness

What sets Methanesulfonamide, N-(2,4-dichlorophenyl)-1,1,1-trifluoro- apart is its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

23383-96-2

Molecular Formula

C7H4Cl2F3NO2S

Molecular Weight

294.08 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C7H4Cl2F3NO2S/c8-4-1-2-6(5(9)3-4)13-16(14,15)7(10,11)12/h1-3,13H

InChI Key

PSFINYJXSOEILE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.